1-[(4-Phenylphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(4-Phenylphenyl)methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The structure of this compound includes a piperidine ring substituted with a 4-phenylphenylmethyl group and a hydroxyl group at the third position.
Preparation Methods
The synthesis of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-[(4-Phenylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine nitrogen can undergo alkylation or acylation reactions using alkyl halides or acyl chlorides, respectively.
Scientific Research Applications
1-[(4-Phenylphenyl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-[(4-Phenylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
1-[(4-Phenylphenyl)methyl]piperidin-3-ol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18-7-4-12-19(14-18)13-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-3,5-6,8-11,18,20H,4,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWTFGNMYHERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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